N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a 1,3,4-thiadiazole derivative characterized by a tert-butyl group at position 5 of the thiadiazole ring and a 4-methylphenylsulfanyl acetamide moiety at position 2.
Properties
Molecular Formula |
C15H19N3OS2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C15H19N3OS2/c1-10-5-7-11(8-6-10)20-9-12(19)16-14-18-17-13(21-14)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19) |
InChI Key |
FRPYPHUAKAAJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol or disulfide compound.
Formation of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives have been studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound may exhibit similar biological activities and could be explored as a potential drug candidate.
Agriculture: Thiadiazole derivatives have been investigated for their herbicidal and pesticidal activities. This compound could be evaluated for its effectiveness in controlling agricultural pests and weeds.
Materials Science: Thiadiazole derivatives have been used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
The tert-butyl substituent distinguishes this compound from other 1,3,4-thiadiazole derivatives. Key comparisons include:
Key Observations :
- The tert-butyl group in the target compound is bulkier than substituents like benzylthio (5h) or methoxy (5p), which may reduce crystallinity and lower melting points compared to smaller groups .
- Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzylthio in 5e) often exhibit moderate yields (74–88%), suggesting that steric hindrance from tert-butyl might require optimized synthetic conditions .
Anticancer Activity
- Compound 63 (): A 1,3,4-thiadiazole with a 3-fluorophenyl group showed cytotoxic effects against cancer cell lines. The target’s 4-methylphenylsulfanyl group may similarly enhance π-π stacking in hydrophobic binding pockets .
- Compounds 3 and 8 (): These analogs induced apoptosis in glioma cells via Akt inhibition (86–92% inhibition).
Anticonvulsant Activity
- Benzothiazole hybrids (): Compounds with benzothiazole and nitrophenyl groups exhibited 100% effectiveness in rodent models. The target’s 4-methylphenyl group may mimic these hydrophobic interactions, though the tert-butyl group could alter blood-brain barrier penetration .
Antimicrobial Potential
Key Differentiators and Potential Advantages
Metabolic Stability : Bulky substituents like tert-butyl resist oxidative metabolism, extending half-life relative to compounds with benzylthio groups (e.g., 5h) .
Target Selectivity : The 4-methylphenylsulfanyl group may confer selectivity for enzymes with hydrophobic active sites (e.g., Akt kinase) over polar targets .
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound derived from the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiadiazole ring that contributes to its biological activity due to the presence of sulfur and nitrogen atoms, which enhance its interaction with biological targets.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties through inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Studies :
Anticancer Activity
- Cytotoxic Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and DNA fragmentation.
- Research Findings :
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Induces apoptosis |
| Compound B | HePG-2 | 20 | DNA fragmentation |
Neuroprotective Activity
- Potential Applications : Thiadiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.
- Findings :
Q & A
Basic: What are the standard synthetic routes for preparing N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 5-tert-butyl-1,3,4-thiadiazol-2-amine with 2-[(4-methylphenyl)sulfanyl]acetyl chloride in the presence of triethylamine as a base. Reaction progress is monitored by TLC, followed by filtration, drying, and recrystallization using solvents like pet-ether or ethanol to yield pure product . Alternative methods may employ chloroacetyl chloride intermediates, as described in analogous thiadiazole acetamide syntheses .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretching at ~3305 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl protons at δ ~1.3 ppm) and carbon backbone .
- X-ray crystallography : Resolves crystal packing and molecular conformation. For example, butterfly-shaped conformations with dihedral angles (e.g., 46.3° between thiadiazole rings) are resolved using SHELX programs .
- HPLC : Purity assessment using C18 columns and methanol/water gradients .
Advanced: How can researchers design experiments to evaluate the compound’s anticancer activity?
Methodological Answer:
- Cell line selection : Use MCF7 (breast), PC3 (prostate), or SKNMC (neuroblastoma) cancer lines for MTT assays .
- Dose-response curves : Test concentrations from 1–100 µM, with doxorubicin as a positive control .
- Apoptosis assays : Quantify caspase-3/9 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) after 24–48 hr exposure .
- Data normalization : Express results as % viability relative to untreated controls and validate with triplicate runs .
Advanced: How should structural contradictions between computational models and crystallographic data be resolved?
Methodological Answer:
- Refinement protocols : Use SHELXL for high-resolution data, adjusting parameters like ADPs (anisotropic displacement parameters) to reduce R-factors .
- Validation tools : Employ PLATON or Mercury to check for missed symmetry (e.g., twinning) and hydrogen-bonding networks .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å warrant re-evaluation of force fields .
Basic: What are the key physicochemical properties influencing solubility and stability?
Methodological Answer:
- LogP : ~2.5–3.0 (predicted), indicating moderate lipophilicity due to tert-butyl and arylthio groups .
- pKa : The sulfanyl group (pKa ~8–10) and acetamide (pKa ~1–2) affect pH-dependent solubility .
- Thermal stability : DSC/TGA analysis shows decomposition >200°C, suggesting storage at 4°C under inert atmosphere .
Advanced: How can structure-activity relationship (SAR) studies optimize biological efficacy?
Methodological Answer:
- Substituent variation : Replace tert-butyl with smaller groups (e.g., methyl) to enhance solubility or with halogens (e.g., Cl) to boost caspase activation .
- Bioisosteric replacement : Substitute 4-methylphenylsulfanyl with benzimidazole thioethers to improve enzyme inhibition (e.g., IC₅₀ < 10 µM) .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonds with caspase-3 active site) .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Dock the compound into caspase-3 (PDB: 3DEH) using AutoDock Vina. Set grid boxes around catalytic residues (Cys163, His121) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and key interactions (e.g., π-π stacking with His121) .
- Free energy calculations : Use MM-PBSA to estimate ΔG binding (< -40 kcal/mol indicates strong affinity) .
Basic: How are impurities or by-products identified during synthesis?
Methodological Answer:
- LC-MS : Detect intermediates (e.g., unreacted 5-tert-butyl-thiadiazol-2-amine) using ESI+ mode (m/z ~210) .
- ¹H NMR integration : Compare peak ratios (e.g., tert-butyl vs. aryl protons) to quantify purity .
- Recrystallization optimization : Use solvent polarity (e.g., hexane:ethyl acetate gradients) to remove sulfoxide by-products .
Advanced: What strategies mitigate challenges in crystallographic refinement?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve disordered tert-butyl groups .
- Twinning correction : Apply TWINLAW in SHELXL for non-merohedral twinning, refining BASF parameters .
- Hydrogen placement : Restrain aromatic H-atoms using AFIX commands and validate with Hirshfeld surfaces .
Advanced: How can enzyme inhibition assays be optimized for reproducibility?
Methodological Answer:
- Buffer conditions : Use 50 mM Tris-HCl (pH 7.5) with 1 mM DTT to maintain enzyme (e.g., lipoxygenase) activity .
- Kinetic assays : Monitor absorbance at 234 nm (Δε = 25,000 M⁻¹cm⁻¹ for conjugated dienes) with 10–100 µM substrate .
- Inhibition controls : Include NDGA (nordihydroguaiaretic acid) as a reference inhibitor and pre-incubate compounds with enzyme for 10 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
